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Compound of Interest

Compound Name: STING agonist-14
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Get Quote

The binding affinity and functional potency of diABZI have been quantified using various

biophysical and cellular assays. The data below is compiled from multiple studies to provide a

comprehensive overview.
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Parameter Value Method
Cell Line /
Protein Variant

Reference

Kd ~527 nM

Isothermal

Titration

Calorimetry (ITC)

Recombinant

Human STING
[2]

Kd 0.05 nM

Surface Plasmon

Resonance

(SPR)

Recombinant

Human STING

(R232)

[3]

EC50

0.144 ± 0.149

nM (diABZI-

amine)

IRF-Luciferase

Reporter Assay

THP1-Dual™

Cells
[4]

EC50

1.47 ± 1.99 nM

(diABZI-V/C-

DBCO)

IRF-Luciferase

Reporter Assay

THP1-Dual™

Cells
[4]

Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of

agonist binding affinity and potency. Below are protocols for key experiments cited.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an agonist to its

target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and

enthalpy (ΔH) in a single experiment.

Objective: To determine the dissociation constant (Kd) of diABZI binding to purified human

STING protein.

Materials:

Purified recombinant human STING C-terminal domain (CTD, amino acids 137-379 or

similar construct).

diABZI compound.
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ITC instrument (e.g., MicroCal PEAQ-ITC).

Titration buffer (e.g., 25 mM HEPES pH 6.8, 150 mM NaCl).

Syringes and sample cells for ITC.

Protocol:

Sample Preparation:

Prepare a solution of the purified human STING CTD at a concentration of approximately

5-10 µM in the titration buffer.

Prepare a solution of diABZI at a concentration of 50-100 µM in the identical titration buffer

from the same stock to avoid buffer mismatch artifacts.

Thoroughly degas both protein and ligand solutions before loading into the ITC.

Instrument Setup:

Set the experimental temperature to 25°C.

Set the stirring speed to 750 rpm.

Load the STING protein solution into the sample cell and the diABZI solution into the

injection syringe.

Titration:

Perform an initial injection of ~0.5 µL to remove any air from the syringe tip, and discard

this data point during analysis.

Carry out a series of injections (e.g., 19 injections of 2 µL each) of the diABZI solution into

the STING protein solution, with sufficient time between injections for the signal to return

to baseline.

Data Analysis:
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Integrate the heat-change peaks for each injection.

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)

to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR)
SPR is an optical technique for monitoring molecular interactions in real-time without the need

for labels. It provides kinetic data (association and dissociation rates) in addition to binding

affinity.

Objective: To determine the binding kinetics and affinity (Kd) of diABZI to human STING.

Materials:

SPR instrument (e.g., Biacore T200).

Sensor chip (e.g., Streptavidin-coated chip for biotinylated protein).

Purified, biotinylated recombinant human STING protein (e.g., residues 155-341).

diABZI compound.

Running buffer (e.g., 150 mM KCl, 25 mM Hepes pH 7.5, 1 mM TCEP, 2.5 mM MgCl2, 5%

glycerol, 0.005% P20, 1% DMSO).

Regeneration solution (if necessary).

Protocol:

Ligand Immobilization:

Immobilize the biotinylated human STING protein onto the surface of a streptavidin sensor

chip to a target response level.

Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract

non-specific binding signals.
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Analyte Injection:

Prepare a series of dilutions of diABZI in the running buffer (e.g., ranging from low nM to

µM concentrations).

Inject the diABZI solutions over the ligand and reference surfaces at a constant flow rate.

This is the association phase.

Follow with an injection of running buffer alone to monitor the dissociation of the agonist

from the STING protein. This is the dissociation phase.

Surface Regeneration:

If necessary, inject a regeneration solution to remove any remaining bound analyte and

prepare the surface for the next injection cycle.

Data Analysis:

Subtract the reference channel signal from the active channel signal to obtain specific

binding sensorgrams.

Globally fit the association and dissociation curves from the different analyte

concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the

association rate constant (ka), dissociation rate constant (kd), and the equilibrium

dissociation constant (Kd = kd/ka).

Cell-Based IRF Reporter Assay
This assay measures the functional consequence of STING binding in a cellular context by

quantifying the activation of the downstream transcription factor, Interferon Regulatory Factor

(IRF).

Objective: To determine the cellular potency (EC50) of diABZI.

Materials:

THP1-Dual™ KI-hSTING cells (or a similar HEK293-based reporter line) expressing an IRF-

inducible secreted luciferase or SEAP reporter.
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Cell culture medium (e.g., RPMI-1640 with 10% FBS).

diABZI compound.

96-well plates.

Luciferase or SEAP detection reagent (e.g., QUANTI-Luc™).

Luminometer or spectrophotometer.

Protocol:

Cell Seeding:

Seed the reporter cells into a 96-well plate at a suitable density (e.g., 100,000 cells/well)

and incubate for 24 hours.

Compound Treatment:

Prepare serial dilutions of diABZI in cell culture medium.

Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2

incubator.

Reporter Gene Assay:

Collect a sample of the cell culture supernatant.

Add the appropriate luciferase or SEAP assay reagent according to the manufacturer's

instructions.

Measure the luminescence or absorbance using a plate reader.

Data Analysis:

Plot the reporter signal against the logarithm of the agonist concentration.

Fit the data to a four-parameter logistic curve to determine the EC50 value, which

represents the concentration of agonist that produces 50% of the maximal response.
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Click to download full resolution via product page

Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to cytokine

production.

Experimental Workflow: Isothermal Titration Calorimetry
(ITC)
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Caption: A streamlined workflow for determining binding affinity using Isothermal Titration

Calorimetry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b8135554?utm_src=pdf-custom-synthesis#bc-rfq
https://www.invivogen.com/diabzi-sting-agonist
https://www.biorxiv.org/content/10.1101/2025.01.21.634206v1.full-text
https://www.youtube.com/watch?v=9q6Z0WzbvtQ
https://pmc.ncbi.nlm.nih.gov/articles/PMC11428287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11428287/
https://www.benchchem.com/product/b8135554/docs#data-presentation-binding-affinity-of-diabzi-to-human-sting
https://www.benchchem.com/product/b8135554/docs#data-presentation-binding-affinity-of-diabzi-to-human-sting
https://www.benchchem.com/product/b8135554/docs#data-presentation-binding-affinity-of-diabzi-to-human-sting
https://www.benchchem.com/product/b8135554/docs#data-presentation-binding-affinity-of-diabzi-to-human-sting
https://www.benchchem.com/product/b8135554?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8135554?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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